molecular formula C8H10ClN3O3 B13144051 H-Gly-PNA.HCl CAS No. 54643-65-1

H-Gly-PNA.HCl

Cat. No.: B13144051
CAS No.: 54643-65-1
M. Wt: 231.63 g/mol
InChI Key: IZBAOLMLWUOHIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-PNA.HCl typically involves the coupling of glycyl-proline with p-nitroaniline, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

H-Gly-PNA.HCl primarily undergoes enzymatic cleavage reactions. The compound is cleaved by DPP IV, resulting in the release of p-nitroaniline, which can be quantified colorimetrically .

Common Reagents and Conditions

The enzymatic cleavage of this compound by DPP IV is typically conducted under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is a yellow-colored compound that can be easily detected and quantified .

Mechanism of Action

H-Gly-PNA.HCl exerts its effects through its interaction with DPP IV. The enzyme cleaves the peptide bond between the glycyl and prolyl residues, releasing p-nitroaniline. This reaction can be quantified by measuring the absorbance of p-nitroaniline at 405 nm, providing a means to assess enzyme activity and the efficacy of DPP IV inhibitors .

Properties

CAS No.

54643-65-1

Molecular Formula

C8H10ClN3O3

Molecular Weight

231.63 g/mol

IUPAC Name

2-amino-N-(4-nitrophenyl)acetamide;hydrochloride

InChI

InChI=1S/C8H9N3O3.ClH/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H

InChI Key

IZBAOLMLWUOHIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-].Cl

Origin of Product

United States

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